molecular formula C14H20N2 B13352011 (1S,3AS,6aS)-5-benzyl-1-methyloctahydropyrrolo[3,4-c]pyrrole

(1S,3AS,6aS)-5-benzyl-1-methyloctahydropyrrolo[3,4-c]pyrrole

Cat. No.: B13352011
M. Wt: 216.32 g/mol
InChI Key: GVAVHFFCAISWEG-UBHSHLNASA-N
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Description

(1S,3AS,6aS)-5-benzyl-1-methyloctahydropyrrolo[3,4-c]pyrrole is a complex organic compound with a unique structure that includes a benzyl group and a methyloctahydropyrrolo[3,4-c]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3AS,6aS)-5-benzyl-1-methyloctahydropyrrolo[3,4-c]pyrrole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of a benzyl halide and a pyrrole derivative, followed by cyclization using a strong base or acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,3AS,6aS)-5-benzyl-1-methyloctahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

(1S,3AS,6aS)-5-benzyl-1-methyloctahydropyrrolo[3,4-c]pyrrole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (1S,3AS,6aS)-5-benzyl-1-methyloctahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2S,3aS,6aS)-1-{(2S)-2-{[(1S)-1-(Methoxycarbonyl)-3-phenylpropyl]amino}-1-oxopropyl}octahydrocyclopenta[b]pyrrole-2-carboxylic acid: This compound shares a similar core structure but has different functional groups.

    (-)-carvone: A natural compound with a similar structural motif but different biological activity.

Uniqueness

(1S,3AS,6aS)-5-benzyl-1-methyloctahydropyrrolo[3,4-c]pyrrole is unique due to its specific combination of functional groups and its potential for diverse applications. Its structural features allow for specific interactions with molecular targets, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

(3S,3aS,6aS)-5-benzyl-3-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C14H20N2/c1-11-14-10-16(9-13(14)7-15-11)8-12-5-3-2-4-6-12/h2-6,11,13-15H,7-10H2,1H3/t11-,13-,14-/m0/s1

InChI Key

GVAVHFFCAISWEG-UBHSHLNASA-N

Isomeric SMILES

C[C@H]1[C@@H]2CN(C[C@@H]2CN1)CC3=CC=CC=C3

Canonical SMILES

CC1C2CN(CC2CN1)CC3=CC=CC=C3

Origin of Product

United States

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